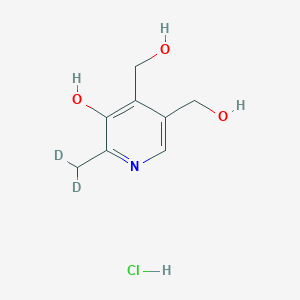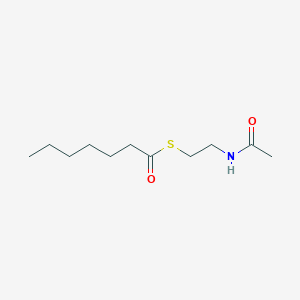![molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(pipéridin-4-yl)méthyl]pipéridine CAS No. 1897768-56-7](/img/structure/B1411917.png)
4-Fluoro-1-[(pipéridin-4-yl)méthyl]pipéridine
Vue d'ensemble
Description
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine has been elucidated using single-crystal X-ray diffraction intensities . The molecules are arranged in monoclinic P21/n symmetry allowing for a dihedral angle of 36.76 (8)° observed between the mean plane of the benzene ring and the mean plane of the piperidine chair .Chemical Reactions Analysis
The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244, and Van der Waals interaction with Val283 .Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine, y compris des composés comme le « 4-Fluoro-1-[(pipéridin-4-yl)méthyl]pipéridine », ont été utilisés dans le développement d'agents anticancéreux. Ces composés peuvent présenter une bonne activité contre diverses lignées cellulaires cancéreuses, y compris les lignées cellulaires cancéreuses résistantes aux androgènes (ARPC) .
Applications antivirales et antimicrobiennes
Le noyau de la pipéridine est également exploré pour ses propriétés antivirales et antimicrobiennes. Cela suggère des applications de recherche potentielles du « this compound » dans ces domaines .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine sont connus pour leurs effets analgésiques et anti-inflammatoires, ce qui pourrait faire du « this compound » un candidat pour la recherche de nouveaux médicaments contre la douleur et les inflammations .
Applications pour les troubles neurologiques
La recherche sur la maladie d'Alzheimer et les traitements antipsychotiques a également impliqué des dérivés de la pipéridine, indiquant une application potentielle du « this compound » dans le domaine de la neurologie .
Applications anticoagulantes
La structure de la pipéridine est associée à des effets anticoagulants, ce qui pourrait être un domaine d'application de ce composé dans le développement de traitements qui préviennent la coagulation sanguine .
Développement de voies de synthèse
La structure du composé peut être utilisée pour développer de nouvelles voies de synthèse pour créer de nouvelles entités chimiques, qui peuvent avoir diverses applications pharmaceutiques .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 receptor , a chemokine receptor that plays a crucial role in the entry of HIV-1 into cells .
Mode of Action
Based on the known actions of similar piperidine derivatives, it can be inferred that 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine may interact with its target, the ccr5 receptor, leading to changes that inhibit the entry of hiv-1 into cells .
Biochemical Pathways
Given its potential role as a ccr5 antagonist, it can be inferred that it may impact the pathways related to hiv-1 entry into cells .
Result of Action
Based on the known actions of similar piperidine derivatives, it can be inferred that this compound may inhibit the entry of hiv-1 into cells by antagonizing the ccr5 receptor .
Analyse Biochimique
Biochemical Properties
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolism, stress response, and other critical cellular functions .
Molecular Mechanism
At the molecular level, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and cellular responses . These interactions can result in alterations in gene expression, enzyme activity, and other molecular processes that are critical for cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity
Dosage Effects in Animal Models
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced . High doses of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can lead to toxic or adverse effects, including organ damage, metabolic disturbances, and alterations in behavior . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution dynamics are crucial for understanding the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting enzyme activity and metabolic processes. Understanding the subcellular localization of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Propriétés
IUPAC Name |
4-fluoro-1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXNDGACVRCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)




![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)



![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)


